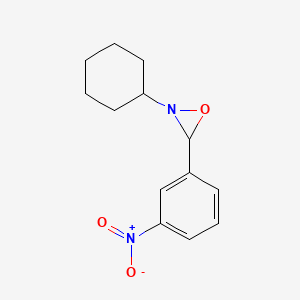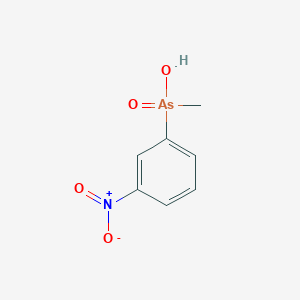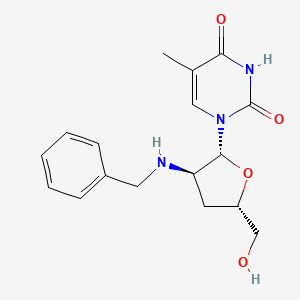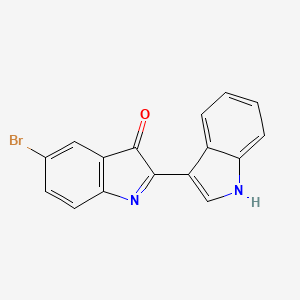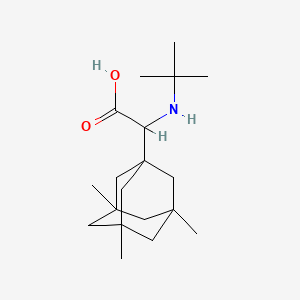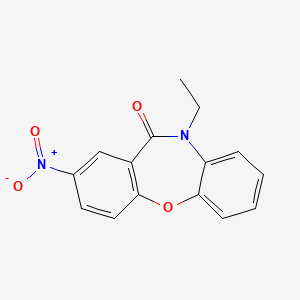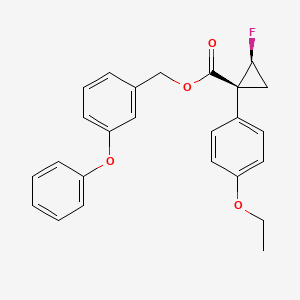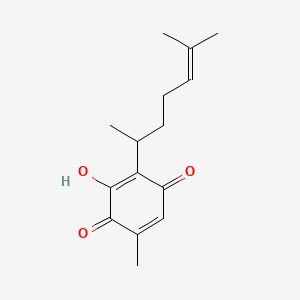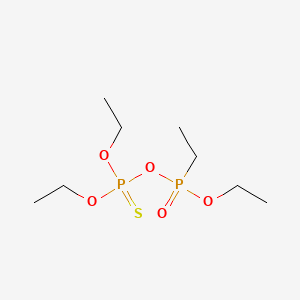
1-(Dibutylamino)-2-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibutylamino)-2-phenylpropan-2-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a dibutylamino group attached to a phenylpropanol backbone
Métodos De Preparación
The synthesis of 1-(Dibutylamino)-2-phenylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpropan-2-ol with dibutylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(Dibutylamino)-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and amines.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Dibutylamino)-2-phenylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-(Dibutylamino)-2-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Dibutylamino)-2-phenylpropan-2-ol can be compared with other similar compounds, such as:
2-(Dibutylamino)ethanol: Similar in structure but with a shorter carbon chain.
2-Phenylpropan-2-ol: Lacks the dibutylamino group, resulting in different chemical properties.
N,N-Dibutylbenzylamine: Contains a benzyl group instead of a phenylpropanol backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propiedades
Número CAS |
6340-80-3 |
|---|---|
Fórmula molecular |
C17H29NO |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1-(dibutylamino)-2-phenylpropan-2-ol |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15-17(3,19)16-11-9-8-10-12-16/h8-12,19H,4-7,13-15H2,1-3H3 |
Clave InChI |
ZTEXDCBRMUKYRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(C)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


